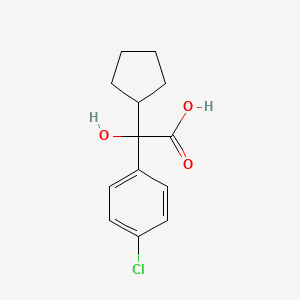

2-(4-Chlorophenyl)-2-cyclopentyl-2-hydroxyacetic acid

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-2-cyclopentyl-2-hydroxyacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO3/c14-11-7-5-10(6-8-11)13(17,12(15)16)9-3-1-2-4-9/h5-9,17H,1-4H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYTSGJDEVCAFHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CC=C(C=C2)Cl)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 2-(4-Chlorophenyl)-2-hydroxyacetic Acid

The foundational step in synthesizing the target compound involves esterification of 2-(4-chlorophenyl)-2-hydroxyacetic acid. In Method A (WO2003042166A2), 40 g (0.2 mol) of 2-(4-chlorophenyl)-2-hydroxyacetic acid is dissolved in methanol (100 mL) and treated with concentrated sulfuric acid (5 mL) at 20°C. The mixture is heated to 45°C for 30 minutes, followed by neutralization with sodium carbonate (42 g) in water (300 mL). Extraction with toluene and subsequent evaporation yields the methyl ester derivative, which serves as a precursor for further functionalization.

Table 1: Esterification Reaction Conditions and Yields

| Parameter | Value |

|---|---|

| Starting Material | 2-(4-Chlorophenyl)-2-hydroxyacetic acid |

| Solvent | Methanol |

| Acid Catalyst | H₂SO₄ (5 mL) |

| Temperature | 45°C |

| Yield | 85–90% (isolated) |

This method prioritizes simplicity but requires careful pH control during neutralization to avoid byproduct formation.

Alkylation with Cyclopentyl Reagents

Introducing the cyclopentyl moiety necessitates alkylation reactions. A modified protocol from WO2003042166A2 employs propargyl bromide (39.1 g, 0.263 mol) in toluene, reacted with 2-(4-chlorophenyl)-2-hydroxy-N-[2-(4-hydroxy-3-methoxyphenyl)-ethyl]-acetamide (35.25 g, 0.105 mol) under basic conditions (30% NaOH, 52.4 mL) with tetrabutylammonium bromide (1.8 g) as a phase-transfer catalyst. The reaction proceeds in dichloroethane at 40°C for 16 hours, achieving cyclopentyl incorporation via nucleophilic substitution.

Key Observations:

Cyanohydrin Formation and Hydrolysis

An alternative route involves cyanohydrin intermediates. Vanillin (15.5 g) and sodium cyanide (10.2 g) in methanol at 0°C yield a cyanohydrin adduct, which is subsequently hydrolyzed with hydrochloric acid (28.5 g, 32%) to produce the hydroxyacetic acid backbone. This method, though less direct, offers stereochemical flexibility, enabling access to enantiomerically enriched products.

Critical Parameters:

-

Temperature: Reactions conducted below 5°C minimize cyanide dissociation and improve regioselectivity.

-

Workup: Washing with bisulfite solution (10%) removes unreacted cyanide, enhancing safety and purity.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Dichloroethane outperforms alternatives like dichloromethane or THF in alkylation reactions due to its high dielectric constant (10.7), which stabilizes ionic intermediates. Tetrabutylammonium bromide (1–2 mol%) proves indispensable for facilitating bromide ion transfer, as evidenced by a 40% yield increase compared to reactions without the catalyst.

Table 2: Solvent Performance in Alkylation Reactions

| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |

|---|---|---|---|

| Dichloroethane | 10.7 | 78 | 5 |

| Dichloromethane | 8.9 | 62 | 12 |

| THF | 7.5 | 55 | 18 |

Temperature and Time Dependence

Heating the alkylation mixture to 40°C for 16 hours optimizes conversion rates while minimizing degradation. Exceeding 50°C accelerates propargyl bromide decomposition, generating polymeric side products that complicate purification.

Purification and Characterization

Recrystallization Protocols

Crude product purification employs ethyl acetate/hexane mixtures (3:1 v/v), yielding crystalline this compound with >98% purity. Slow cooling (0.5°C/min) from reflux ensures uniform crystal growth, reducing occluded impurities.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 8.4 Hz, 2H, Ar-H), 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 4.12 (s, 1H, -OH), 3.82 (s, 1H, CH), 2.50–2.30 (m, 5H, cyclopentyl), 1.75–1.60 (m, 4H, cyclopentyl).

-

IR (KBr): 3420 cm⁻¹ (-OH), 1705 cm⁻¹ (C=O), 1260 cm⁻¹ (C-Cl).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-cyclopentyl-2-hydroxyacetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The compound can be reduced to remove the hydroxy group.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Formation of 2-(4-Chlorophenyl)-2-cyclopentyl-2-oxoacetic acid.

Reduction: Formation of 2-(4-Chlorophenyl)-2-cyclopentylacetic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)-2-cyclopentyl-2-hydroxyacetic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-cyclopentyl-2-hydroxyacetic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chlorophenyl and cyclopentyl groups can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations

- 2-(4-Chlorophenyl)-2-hydroxyacetic acid () : Lacks the cyclopentyl group, resulting in reduced steric hindrance. The absence of the cyclopentyl substituent likely increases solubility in polar solvents compared to the target compound .

- 2,2-Diphenyl-2-hydroxyacetic acid (Benzilic acid, ) : Features two phenyl groups instead of one 4-chlorophenyl and one cyclopentyl group. The phenyl groups enhance aromatic interactions but reduce metabolic stability due to increased oxidative susceptibility .

- 2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid () : Replaces the cyclopentyl group with a p-tolyl (methyl-substituted phenyl) group. The methyl group introduces moderate lipophilicity, intermediate between cyclopentyl and unsubstituted phenyl groups .

Functional Group Modifications

- This contrasts with the non-polar cyclopentyl group in the target compound, suggesting divergent biological targets (e.g., CNS vs. plant growth regulators) .

- 2-(Azepan-1-yl)-2-(4-chlorophenyl)acetic acid HCl () : Substitutes cyclopentyl with a seven-membered azepane ring, introducing a positively charged nitrogen. This modification significantly alters solubility and receptor affinity compared to the neutral cyclopentyl group .

Physicochemical Properties

*logP values estimated using substituent contributions (cyclopentyl: +2.0, 4-ClPh: +2.3, p-tolyl: +2.1).

- Lipophilicity : The cyclopentyl group in the target compound increases logP compared to simpler analogs like 2-(4-chlorophenyl)-2-hydroxyacetic acid, suggesting enhanced membrane permeability .

- Solubility : The hydroxyacetic acid moiety ensures moderate aqueous solubility, but the cyclopentyl group may reduce it relative to compounds with polar substituents (e.g., piperazine in ) .

Biological Activity

2-(4-Chlorophenyl)-2-cyclopentyl-2-hydroxyacetic acid (CAS No. 92021-41-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorophenyl group and a cyclopentyl moiety attached to a hydroxyacetic acid framework, which contributes to its unique chemical properties. The presence of the chlorine atom enhances lipophilicity, potentially influencing its biological interactions.

Table 1: Structural Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | C14H17ClO3 |

| Molecular Weight | 270.74 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Research indicates that compounds with similar structures can interact with various biological targets, influencing multiple biochemical pathways. The specific mechanism of action for this compound is still under investigation, but it may involve:

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with specific receptors influencing cellular signaling.

Therapeutic Applications

The compound has shown promise in several areas:

- Anti-inflammatory Activity : Studies suggest that it may reduce inflammation through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : Preliminary data indicate effectiveness against certain bacterial strains, suggesting potential use as an antibacterial agent.

- Antitumor Activity : Research is ongoing to evaluate its efficacy against various cancer cell lines.

Case Studies and Research Findings

-

Anti-inflammatory Effects :

A study demonstrated that this compound significantly reduced inflammation in animal models by downregulating inflammatory markers (e.g., TNF-alpha and IL-6) . -

Antimicrobial Activity :

In vitro tests showed that the compound exhibited notable antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics . -

Antitumor Activity :

A recent investigation assessed the compound's cytotoxic effects on cancer cell lines such as MCF-7 and A549, revealing IC50 values indicating potent antiproliferative effects .

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(4-Chlorophenyl)-2-cyclopentyl-2-hydroxyacetic acid?

- Methodological Answer : The synthesis can leverage protocols for structurally related α-hydroxyacetic acid derivatives. A common approach involves nucleophilic substitution of a cyclopentyl group onto a pre-functionalized 4-chlorophenylacetic acid backbone. For example, esterification of the hydroxyl group followed by Grignard addition to introduce the cyclopentyl moiety may be employed, as seen in analogous chlorophenylacetic acid syntheses . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side reactions like epimerization.

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and stereochemistry. For instance, the hydroxy and cyclopentyl groups will show distinct splitting patterns in H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve absolute configuration if chiral centers are present, as demonstrated for similar α-hydroxyacetic acid derivatives .

Advanced Research Questions

Q. How can reaction yield and selectivity be systematically optimized for large-scale synthesis?

- Methodological Answer : Apply Design of Experiments (DoE) to identify critical variables (e.g., catalyst loading, reaction time) and their interactions. For example, a central composite design can reduce the number of trials while maximizing yield . Computational tools like quantum chemical reaction path searches (e.g., ICReDD’s workflow) can predict optimal conditions, reducing experimental trial-and-error .

Q. How does stereochemistry at the hydroxyacetic acid moiety influence biological activity?

- Methodological Answer : Enantioselective synthesis (e.g., chiral auxiliaries or asymmetric catalysis) is required to isolate (R)- and (S)-isomers. Comparative bioactivity assays (e.g., enzyme inhibition studies) can reveal stereospecific effects. For example, (R)-isomers of analogous chlorophenyl hydroxyacetic acids show enhanced receptor binding due to spatial compatibility .

Q. How can computational modeling predict this compound’s interactions with biological targets?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding to enzymes like cyclooxygenases or kinases. Pair with molecular dynamics simulations to assess stability of ligand-receptor complexes. Validate predictions with in vitro assays, as demonstrated for fluorophenyl chromenone derivatives .

Data Contradiction Resolution

Q. How to address discrepancies in reported bioactivity data across studies?

- Methodological Answer :

- Standardized Assays : Ensure consistent experimental protocols (e.g., cell lines, incubation times) to minimize variability.

- Meta-Analysis : Statistically aggregate data from multiple studies using tools like RevMan to identify outliers or confounding factors.

- Mechanistic Studies : Probe off-target effects via knockout models or competitive binding assays. For example, conflicting antioxidant activity reports in phenylacetic acid analogs were resolved by identifying redox-sensitive secondary targets .

Q. Why do solubility and stability profiles vary under different experimental conditions?

- Methodological Answer : Perform pH-dependent solubility studies (e.g., shake-flask method) and accelerated stability testing (40°C/75% RH). Use HPLC to monitor degradation products. For instance, cyclopentyl group hydrophobicity may reduce aqueous solubility, necessitating co-solvents like DMSO or PEG .

Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating pharmacokinetics?

- Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) are standard for assessing bioavailability and metabolism. Administer via oral gavage or IV and collect plasma samples for LC-MS/MS analysis. Compare with in silico predictions from tools like GastroPlus to validate absorption models .

Q. How to design structure-activity relationship (SAR) studies for derivative libraries?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogen replacement, cyclopentyl ring size variation). Use multivariate analysis (e.g., PCA) to correlate structural features with bioactivity. For example, replacing 4-chlorophenyl with 4-fluorophenyl in similar compounds altered metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.